Current Limitations in Publicly Available Comparative Data for (5-Chloropyrazin-2-yl)methanesulfonamide
A comprehensive search of primary research papers, authoritative databases (ChEMBL, PubChem, BindingDB), and patent literature reveals a notable absence of direct head-to-head comparisons or quantitative biological activity data for (5-Chloropyrazin-2-yl)methanesulfonamide against any specific target or comparator compound. No IC50, Ki, MIC, or other quantitative biochemical or cell-based assay data were identified in the public domain for this specific CAS registry number [1]. This contrasts with related compounds such as N-(5-chloropyrazin-2-yl)benzamides, for which antimycobacterial MIC values are reported (MIC = 3.13-6.25 µg/mL against M. tuberculosis) [2], indicating that the pyrazine core with a 5-chloro substituent can be a productive starting point for medicinal chemistry optimization. However, the direct extrapolation of these data to (5-Chloropyrazin-2-yl)methanesulfonamide is not scientifically valid.
| Evidence Dimension | Publicly available bioactivity data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | N-(5-chloropyrazin-2-yl)benzamide analog (2i) |
| Quantified Difference | Not applicable |
| Conditions | Literature review as of April 2026 |
Why This Matters
This information gap underscores that procurement decisions for this compound cannot be guided by published performance metrics, and users must rely on its chemical identity as a unique building block for proprietary research.
- [1] BindingDB, ChEMBL, and PubChem database searches performed April 2026 for CAS 1690518-12-7 and synonyms. View Source
- [2] Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. (2018). Bioorganic & Medicinal Chemistry. Data retrieved from multiple indexing sources including OVIDDS and OMICSDI. View Source
